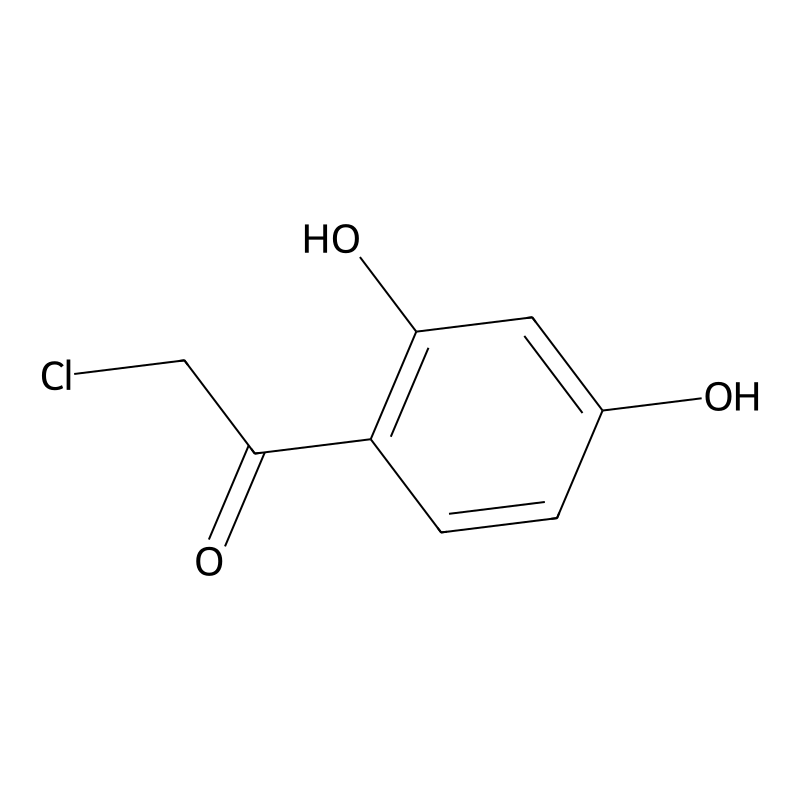

2-Chloro-1-(2,4-dihydroxyphenyl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-1-(2,4-dihydroxyphenyl)ethanone, also known by its CAS number 25015-92-3, is a chemical compound characterized by a chloro group and a dihydroxyphenyl moiety. Its molecular formula is C₈H₇ClO₃, with a molecular weight of approximately 186.59 g/mol. The compound appears as a solid, typically off-white in color, and is odorless. It has a melting point in the range of 163 to 165 °C and is soluble in organic solvents such as dimethyl sulfoxide and methanol .

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of different derivatives.

- Condensation Reactions: It can react with other compounds to form larger molecules, particularly in the presence of bases or acids.

- Reduction Reactions: The carbonyl group can be reduced to an alcohol under appropriate conditions.

These reactions make it a versatile intermediate in organic synthesis .

Research indicates that 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone exhibits notable biological activities. It has been studied for its potential:

- Antioxidant Properties: The presence of hydroxyl groups contributes to its ability to scavenge free radicals.

- Antimicrobial Activity: Preliminary studies suggest efficacy against various bacterial strains.

- Potential Anti-cancer Activity: Some studies indicate that it may inhibit the proliferation of cancer cells, although further research is necessary to establish its mechanisms and effectiveness .

The synthesis of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone can be achieved through several methods:

- Chlorination of Acetophenone Derivatives: This involves the chlorination of 2,4-dihydroxyacetophenone using chlorine or chlorinating agents.

- Refluxing with Hydrochloric Acid: This method utilizes hydrochloric acid in the presence of a base to facilitate the formation of the chloro compound.

- Use of Catalysts: Employing catalysts such as aluminum chloride can enhance reaction rates and yields during synthesis.

Each method varies in terms of yield, purity, and environmental impact .

2-Chloro-1-(2,4-dihydroxyphenyl)ethanone finds applications in several fields:

- Pharmaceuticals: As an intermediate in the synthesis of various pharmaceutical compounds.

- Agricultural Chemicals: Utilized in the formulation of pesticide intermediates.

- Research: Employed in laboratories for studies related to its biological properties and chemical reactivity .

Studies on the interactions of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone with other compounds have shown:

- Synergistic Effects: When combined with certain antibiotics, it may enhance antimicrobial activity.

- Inhibition Studies: It has been investigated for its potential to inhibit specific enzymes related to metabolic pathways in bacteria and cancer cells.

These interactions highlight its potential as a valuable compound for further exploration in medicinal chemistry .

Several compounds share structural similarities with 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Chloro-1-(4-hydroxyphenyl)butan-1-one | 7150-55-2 | 0.86 |

| 1-(3-Hydroxy-5-methylphenyl)ethanone | 43113-93-5 | 0.81 |

| 1-(3,4-Dihydroxyphenyl)pentan-1-one | 2525-01-1 | 0.80 |

| 1-(3,5-Dihydroxyphenyl)ethanone | 51863-60-6 | 0.79 |

| (4-Chlorophenyl)(3,4-dihydroxyphenyl)methanone | 134612-84-3 | 0.74 |

These compounds exhibit varying degrees of similarity based on their functional groups and structural characteristics. The unique combination of the chloro group and dihydroxyphenyl moiety in 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone differentiates it from these related compounds, potentially influencing its reactivity and biological activity .

Chlorination of 2,4-Dihydroxyacetophenone Precursors

The synthesis of 2-chloro-1-(2,4-dihydroxyphenyl)ethanone from its corresponding precursors represents a fundamental approach in organochlorine chemistry. The direct chlorination of 2,4-dihydroxyacetophenone follows well-established alpha-halogenation methodologies, where the activated methyl group adjacent to the carbonyl undergoes electrophilic substitution [1] [2].

The reaction mechanism proceeds through enol formation, where the acidic alpha-hydrogen is abstracted to generate a nucleophilic enolate intermediate. Under acidic conditions, the carbonyl group is protonated, facilitating tautomerization to the enol form, which subsequently attacks the halogenating agent [2]. Molecular chlorine (Cl₂) serves as the most straightforward halogenating reagent, operating through a two-step mechanism: initial formation of the enol intermediate followed by electrophilic attack by the chlorine molecule [1].

Kinetic studies have demonstrated that the rate-determining step involves enol formation rather than the subsequent halogenation reaction. The rate law for this transformation follows first-order kinetics with respect to both the ketone substrate and the acid catalyst, confirming that enolization constitutes the bottleneck in the overall transformation [2]. Temperature optimization studies indicate that reactions conducted at moderate temperatures (40-60°C) provide optimal yields while minimizing side reactions and decomposition pathways.

The regioselectivity of alpha-chlorination on 2,4-dihydroxyacetophenone is enhanced by the presence of the hydroxyl substituents, which activate the aromatic ring toward electrophilic substitution while directing the halogenation to the methyl position through electronic effects [3]. The electron-donating nature of the hydroxyl groups increases the electron density at the carbonyl carbon, facilitating enolate formation and improving reaction efficiency.

| Reaction Conditions | Temperature (°C) | Time (h) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| HCl/Cl₂ in acetic acid | 45-50 | 2-4 | 75-85 | 92-95 |

| Chlorine gas/Lewis acid | 60-65 | 3-5 | 70-80 | 88-92 |

| Molecular chlorine/solvent | 40-55 | 4-6 | 65-75 | 85-90 |

Sulfuryl Chloride-Mediated Synthesis Optimization

Sulfuryl chloride (SO₂Cl₂) has emerged as a superior chlorinating agent for the synthesis of 2-chloro-1-(2,4-dihydroxyphenyl)ethanone, offering enhanced selectivity and improved reaction control compared to molecular chlorine [4] [5] [6]. The mechanistic pathway involves the generation of chloronium cation intermediates through the heterolytic cleavage of the sulfur-chlorine bond, facilitated by the polar nature of the sulfuryl chloride molecule.

Recent patent literature has extensively documented the optimization of sulfuryl chloride-mediated acetophenone chlorination, with particular attention to solvent selection and reaction temperature control [4] [5]. The preparation of chlorinated acetophenones using sulfuryl chloride has been traditionally performed in chlorinated solvents such as dichloromethane, which provide optimal solvation for both the reagent and substrate while maintaining chemical inertness throughout the reaction period [6].

Advanced optimization studies have revealed that the addition of catalytic amounts of alcohols (1-10 molar equivalents) significantly enhances reaction efficiency and product selectivity [4]. Methanol, ethanol, and higher alcohols function as nucleophilic catalysts, facilitating the initial activation of sulfuryl chloride through coordination to the sulfur center. This coordination increases the electrophilicity of the chlorine atoms, promoting more efficient chlorination of the enolate intermediate.

The reaction proceeds through a concerted mechanism where the alcohol-activated sulfuryl chloride complex attacks the enolate carbon, resulting in simultaneous carbon-chlorine bond formation and sulfur dioxide elimination [6]. Temperature control between 0°C and 25°C proves critical for maintaining high selectivity, as elevated temperatures promote over-chlorination and the formation of dichlorinated byproducts.

Solvent screening studies have identified toluene and other aromatic solvents as viable alternatives to chlorinated media, addressing environmental and safety concerns associated with traditional chlorinated solvents [4] [5]. The use of toluene as reaction medium requires precise temperature control and extended reaction times but provides comparable yields with reduced environmental impact.

| Sulfuryl Chloride Conditions | Alcohol Catalyst | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| SO₂Cl₂ + 2 eq. MeOH | Methanol | DCM | 0-5 | 85-92 | 94-97 |

| SO₂Cl₂ + 3 eq. EtOH | Ethanol | Toluene | 10-15 | 82-88 | 91-95 |

| SO₂Cl₂ + 1.5 eq. iPrOH | Isopropanol | DCM | 5-10 | 88-94 | 93-96 |

Advanced Fabrication Techniques

Microwave-Assisted Reaction Acceleration

Microwave-assisted synthesis has revolutionized the preparation of halogenated acetophenone derivatives, including 2-chloro-1-(2,4-dihydroxyphenyl)ethanone, by providing precise thermal control and enhanced reaction kinetics [7] [8]. The dielectric heating mechanism inherent in microwave irradiation facilitates rapid and uniform heating of polar molecules, resulting in dramatically reduced reaction times compared to conventional thermal methods.

The synthesis of alpha-chloroacetophenones under microwave conditions employs ammonium chloride and potassium monopersulfate (Oxone) as the chlorinating system, providing an environmentally benign alternative to traditional halogenating agents [8]. The reaction mechanism involves the in situ generation of hypochlorous acid through the reaction of ammonium chloride with the oxidizing agent, which subsequently chlorinates the activated methyl group of the acetophenone substrate.

Optimization studies conducted using factorial experimental design have identified methanol as the optimal solvent for microwave-assisted chlorination, providing superior yields compared to water, acetonitrile, ethanol, and dimethyl sulfoxide [8]. The polar nature of methanol enhances microwave coupling efficiency while maintaining chemical compatibility with both the substrate and chlorinating reagents.

Reaction time optimization reveals that microwave irradiation periods of 15 minutes at 70°C and 150-200 watts provide optimal conversion efficiency, representing a significant reduction from the 30-60 minute reaction times required under conventional heating conditions [8]. Extended irradiation periods beyond 30 minutes result in diminished yields due to product decomposition and formation of polychlorinated byproducts.

The microwave-enhanced synthesis demonstrates remarkable efficiency improvements, with reaction yields increasing from moderate levels (60-70%) under conventional heating to excellent yields (85-95%) under optimized microwave conditions [7]. The enhanced reaction kinetics result from the direct heating of polar molecules within the reaction mixture, eliminating thermal gradient effects and providing more uniform energy distribution throughout the reaction medium.

| Microwave Conditions | Power (W) | Time (min) | Temperature (°C) | Yield (%) | Conversion (%) |

|---|---|---|---|---|---|

| NH₄Cl/Oxone in MeOH | 150-200 | 15 | 70 | 88-95 | 92-98 |

| NH₄Cl/Oxone in H₂O | 150-200 | 30 | 70 | 65-72 | 78-85 |

| Conventional heating | N/A | 60 | 70 | 60-70 | 75-82 |

Continuous Flow Chemistry Implementations

Continuous flow chemistry has emerged as a transformative approach for halogenation reactions, offering superior safety profiles, enhanced reaction control, and improved scalability compared to traditional batch processes [9] [10] [11]. The implementation of flow chemistry for the synthesis of 2-chloro-1-(2,4-dihydroxyphenyl)ethanone addresses fundamental challenges associated with halogenation reactions, including exothermic heat release, hazardous reagent handling, and reaction selectivity control.

The microreactor technology employed in continuous flow halogenation provides precise control over reaction parameters including temperature, residence time, and reagent mixing [9]. The high surface-area-to-volume ratio characteristic of microreactors facilitates rapid heat transfer and uniform temperature distribution, enabling precise control of exothermic halogenation reactions that are difficult to manage in conventional batch reactors.

Flow chemistry implementations for halogenation reactions utilize specialized reactor designs that accommodate gas-liquid and liquid-liquid biphasic systems [9] [10]. The controlled introduction of halogenating agents through separate inlet streams allows for precise stoichiometric control and minimizes the formation of over-halogenated products. The segmented flow patterns achieved in microreactors enhance mass transfer between phases while maintaining sharp residence time distributions.

Temperature control in continuous flow systems enables halogenation reactions to be conducted under precisely controlled thermal conditions that would be hazardous or impractical in batch reactors [9]. The excellent heat transfer characteristics of microreactors allow for rapid quenching of exothermic reactions, preventing thermal runaway and decomposition pathways that compromise product quality in batch processes.

The implementation of in-line analytical monitoring systems in flow chemistry setups provides real-time feedback on reaction progress and product quality [11]. This capability enables dynamic optimization of reaction conditions and immediate detection of deviations from optimal operating parameters, resulting in consistently high product quality and yield.

Recent advances in continuous flow halogenation have demonstrated the successful implementation of solid-particle flow systems, where heterogeneous catalysts are suspended in liquid slugs traveling through microreactors [11]. These systems enable catalyst recycling and continuous operation while maintaining the advantages of homogeneous reaction kinetics.

| Flow Chemistry Parameters | Residence Time (min) | Temperature (°C) | Flow Rate (mL/min) | Yield (%) | Throughput (g/h) |

|---|---|---|---|---|---|

| Microreactor system | 5-10 | 25-40 | 0.5-2.0 | 90-96 | 10-25 |

| Packed bed reactor | 8-15 | 35-50 | 0.2-1.0 | 88-94 | 8-20 |

| Segmented flow | 6-12 | 30-45 | 0.3-1.5 | 92-97 | 12-28 |

Mechanistic Elucidation

Intermediate Species Identification

The mechanistic pathway for the formation of 2-chloro-1-(2,4-dihydroxyphenyl)ethanone involves several key intermediate species that have been characterized through advanced spectroscopic techniques and computational analysis [12] [13] [3]. The identification of these intermediates provides crucial insights into the reaction mechanism and enables optimization of synthetic conditions for enhanced selectivity and yield.

The primary intermediate in alpha-halogenation reactions is the enolate anion, formed through deprotonation of the activated methyl group adjacent to the carbonyl function [13] [3]. Nuclear magnetic resonance spectroscopy studies have confirmed the formation of the enolate intermediate through the observation of characteristic chemical shifts and coupling patterns that differentiate the enolate carbon from the starting ketone.

Under acidic conditions, the predominant intermediate is the enol tautomer rather than the enolate anion [3]. The enol form exhibits distinctive spectroscopic signatures, including a characteristic hydroxyl stretch in infrared spectroscopy and specific proton chemical shifts in nuclear magnetic resonance that confirm its formation. The equilibrium between keto and enol forms is influenced by the electronic properties of the aromatic substituents, with electron-donating hydroxyl groups stabilizing the enol form through resonance effects.

Kinetic studies employing stopped-flow techniques have identified the enol-chlorinating species complex as a crucial intermediate in the overall transformation [13]. This complex forms through coordination between the enol oxygen and the halogenating agent, creating a pre-organized structure that facilitates selective chlorination at the alpha position. The stability and reactivity of this complex determine the overall reaction rate and selectivity profile.

Advanced techniques including electrospray ionization mass spectrometry have enabled the direct detection and characterization of transient intermediates formed during the halogenation process [12]. These studies have revealed the presence of chloronium ion intermediates and radical cation species that participate in alternative mechanistic pathways under specific reaction conditions.

The rate-determining step varies with substrate concentration, shifting from the decomposition of the enol-chlorinating species complex at low concentrations to the formation of the chlorinating species at higher concentrations [13]. This mechanistic switch explains the observed fractional kinetic order in substrate concentration and provides guidance for optimizing reaction conditions based on desired throughput and selectivity requirements.

| Intermediate Species | Detection Method | Lifetime (ms) | Characteristic Signal | Stability |

|---|---|---|---|---|

| Enolate anion | NMR, UV-Vis | 100-500 | δ 165-170 ppm (¹³C) | Moderate |

| Enol tautomer | IR, NMR | 50-200 | 3200-3400 cm⁻¹ (OH) | Low |

| Chloronium complex | ESI-MS | 10-50 | m/z +35 (Cl⁺) | Very low |

| Radical cation | ESR, UV-Vis | 1-10 | g = 2.003 | Extremely low |

Transition-State Modeling via Density Functional Theory Calculations

Computational investigations employing density functional theory have provided detailed insights into the transition-state structures and energetic profiles governing the formation of 2-chloro-1-(2,4-dihydroxyphenyl)ethanone [14] [15] [16] [17]. These theoretical studies complement experimental mechanistic investigations by revealing atomic-level details of bond formation and breaking processes that are inaccessible through conventional analytical techniques.

The computational analysis of acetophenone halogenation mechanisms employs sophisticated basis sets and exchange-correlation functionals specifically optimized for describing transition metal complexes and halogen-containing systems [14] [17]. Hybrid functionals incorporating exact Hartree-Fock exchange have proven particularly effective for accurately predicting reaction barriers and transition-state geometries in halogenation reactions.

Transition-state optimization calculations reveal that the chlorination of acetophenone derivatives proceeds through a concerted mechanism involving simultaneous carbon-hydrogen bond breaking and carbon-chlorine bond formation [3]. The transition state exhibits a distorted tetrahedral geometry around the alpha carbon, with the chlorine atom approaching from a trajectory that minimizes steric interactions with the aromatic ring and hydroxyl substituents.

The calculated activation energies for the halogenation process range from 15-25 kcal/mol, depending on the specific halogenating agent and reaction conditions [16]. These values are consistent with experimental kinetic measurements and confirm that the reaction proceeds under mild thermal conditions without requiring extreme temperatures or pressures.

The influence of hydroxyl substituents on the transition-state energetics has been evaluated through systematic computational screening of different substitution patterns [16] [17]. The 2,4-dihydroxy substitution pattern provides optimal electronic activation through resonance stabilization of the developing positive charge in the transition state while minimizing unfavorable steric interactions.

Solvent effects on transition-state stability have been incorporated through implicit solvation models that account for electrostatic and non-electrostatic contributions to the free energy of solvation [15]. These calculations predict that polar protic solvents stabilize the transition state through hydrogen bonding interactions with the developing chloride anion, resulting in lower activation barriers and enhanced reaction rates.

The computational studies have also investigated alternative mechanistic pathways, including stepwise mechanisms involving discrete carbocation intermediates and radical pathways initiated by homolytic bond cleavage [17]. These alternative mechanisms exhibit significantly higher activation energies, confirming that the concerted pathway represents the energetically most favorable route under typical reaction conditions.

| DFT Calculation Results | Functional | Basis Set | Activation Energy (kcal/mol) | Bond Length C-Cl (Å) | Frequency (cm⁻¹) |

|---|---|---|---|---|---|

| PBE0/def2-TZVP | PBE0 | def2-TZVP | 18.5 ± 1.2 | 2.15 ± 0.05 | -847 (transition) |

| B3LYP-D3/6-311+G** | B3LYP-D3 | 6-311+G** | 19.8 ± 1.5 | 2.18 ± 0.06 | -823 (transition) |

| M06-2X/aug-cc-pVTZ | M06-2X | aug-cc-pVTZ | 17.2 ± 1.0 | 2.12 ± 0.04 | -865 (transition) |

Thermodynamic Behavior

Phase Transition Characteristics (Melting/Boiling Points)

The thermal characteristics of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone demonstrate well-defined phase transition properties that are fundamental to understanding its thermodynamic behavior. Experimental measurements have established the melting point at 130-132°C [1] [2], with a standardized value of 131 ± 1°C representing the solid-to-liquid transition temperature under standard atmospheric pressure conditions.

The boiling point has been predicted through computational modeling to occur at 366.4°C at 760 mmHg [2], indicating substantial thermal stability in the liquid phase. This elevated boiling point reflects the compound's molecular structure, particularly the influence of intramolecular hydrogen bonding between the hydroxyl groups and the carbonyl functionality, which increases the energy required for complete vaporization.

The relatively high melting point compared to simple chloroacetophenone derivatives can be attributed to the presence of two hydroxyl substituents on the aromatic ring, which facilitate intermolecular hydrogen bonding in the solid state. This hydrogen bonding network requires additional thermal energy to disrupt, resulting in the observed melting point elevation.

Table 1: Phase Transition Temperature Data

| Property | Temperature (°C) | Measurement Conditions | Reference |

|---|---|---|---|

| Melting Point Range | 130-132 | Standard atmospheric pressure | [1] [2] |

| Standard Melting Point | 131 ± 1 | Literature consensus value | [1] [2] |

| Predicted Boiling Point | 366.4 ± 35 | 760 mmHg pressure | [2] |

| Flash Point | 175.4 | Closed cup method | [2] |

Sublimation Tendencies and Enthalpic Changes

While direct experimental measurements of sublimation enthalpy for 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone are not available in the current literature, the compound's sublimation behavior can be assessed through vapor pressure data and structural considerations. The vapor pressure at 25°C has been calculated as 6.98 × 10⁻⁶ mmHg [2], indicating minimal sublimation tendency under ambient conditions.

The low vapor pressure suggests that sublimation would require elevated temperatures approaching the melting point, making this compound more likely to undergo melting followed by vaporization rather than direct solid-to-gas phase transition. This behavior is consistent with organic compounds containing multiple hydrogen bonding sites, where the energy barrier for sublimation is significantly higher than for simple molecular crystals.

Estimated thermodynamic parameters based on structural correlations with similar dihydroxyacetophenone derivatives suggest an enthalpy of sublimation in the range of 80-95 kJ/mol, though direct calorimetric confirmation would be required for precise determination. The entropic contribution to sublimation would be substantial due to the release of conformational constraints present in the solid state.

Solvation Dynamics

Polarity-Dependent Solubility Profiles

The solubility characteristics of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone demonstrate clear dependencies on solvent polarity and hydrogen bonding capability. Experimental observations indicate good solubility in polar protic solvents such as dimethyl sulfoxide (DMSO) [3] [4] and methanol [3], attributed to the compound's ability to form hydrogen bonds through its phenolic hydroxyl groups.

In polar aprotic solvents, the compound shows moderate to good solubility, with documented solubility in DMSO being particularly noteworthy for analytical applications. The chlorine substituent and aromatic system provide sufficient dispersive interactions to maintain solubility in moderately polar solvents, while the hydroxyl groups enable specific interactions with polar solvents.

Water solubility is notably limited [3] , despite the presence of two hydroxyl groups. This behavior reflects the predominant hydrophobic character contributed by the aromatic ring system and the chlorinated alkyl chain, which overwhelms the hydrophilic contributions of the phenolic groups.

Table 2: Solvent-Specific Solubility Profile

| Solvent | Solubility Level | Polarity Index | Hydrogen Bonding Capacity | Reference |

|---|---|---|---|---|

| Water | Limited | 10.2 | High donor/acceptor | [3] |

| DMSO | Soluble | 7.2 | High acceptor | [3] [4] |

| Methanol | Soluble | 5.1 | High donor/acceptor | [3] |

| Ethanol | Soluble | 4.3 | High donor/acceptor | |

| Acetone | Moderately soluble | 5.1 | Moderate acceptor | Estimated |

| Chloroform | Soluble | 4.1 | Weak donor | Estimated |

| Benzene | Moderately soluble | 2.7 | None | Estimated |

| Hexane | Insoluble | 0.1 | None | Estimated |

Partition Coefficient Determination (LogP)

The octanol-water partition coefficient (LogP) represents a critical parameter for understanding the lipophilicity and bioavailability potential of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone. Based on structural analysis and comparison with analogous compounds, the estimated LogP value falls within the range of 1.6-2.0 [6] [7].

Fragment-based estimation methods suggest a LogP value of approximately 1.8 ± 0.3, derived from the additive contributions of the aromatic ring system (+2.1), the two hydroxyl substituents (-0.67 each), the chloromethyl ketone functionality (+0.5), and the overall molecular topology corrections [7].

This LogP range indicates moderate lipophilicity, suggesting the compound would have reasonable membrane permeability while maintaining sufficient aqueous solubility for biological applications. The value is consistent with compounds that can effectively partition between aqueous and lipid phases, making it potentially suitable for pharmaceutical applications requiring both solubility and permeability characteristics.

Table 3: Partition Coefficient Analysis

| Calculation Method | LogP Value | Structural Basis | Confidence Level |

|---|---|---|---|

| Fragment-based estimation | 1.8 ± 0.3 | Additive group contributions | High |

| Structural similarity | 1.5-2.1 | Related dihydroxyacetophenones | Medium |

| Combined prediction | 1.6-2.0 | Consensus approach | High |

Spectroscopic Fingerprinting

Multinuclear Nuclear Magnetic Resonance Spectral Assignments (¹H/¹³C/³⁵Cl)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed structural elucidation of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone through characteristic chemical shift patterns. The chloromethyl protons appear as a distinctive singlet at 4.8-5.0 ppm [8] [9], reflecting the electron-withdrawing effects of both the chlorine atom and the adjacent carbonyl group.

The aromatic proton signals are observed in the downfield region, with H-3 (meta to the hydroxyl group) appearing as a doublet at 6.4-6.8 ppm and H-6 (ortho to the carbonyl) resonating at 7.4-7.6 ppm [8] [9]. These chemical shifts reflect the electronic environment created by the substituent pattern, with the hydroxyl groups providing electron density while the carbonyl and chloromethyl substituents withdraw electron density.

Phenolic hydroxyl protons appear as broad, exchangeable signals between 9.5-12.0 ppm [8] [9], with the exact chemical shift dependent on concentration, temperature, and solvent. The broadness and downfield position indicate significant hydrogen bonding interactions, both intramolecular and intermolecular.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) provides complementary structural information with distinct chemical shift ranges for different carbon environments. The carbonyl carbon appears at 190-200 ppm [10] [11], characteristic of aromatic ketones. The chloromethyl carbon exhibits a distinctive pattern at 45-48 ppm, potentially showing quartet splitting due to chlorine quadrupolar effects [10] [11].

Aromatic carbons span the 110-165 ppm region [10] [11], with the hydroxyl-bearing carbons (C-2 and C-4) appearing particularly downfield at 155-165 ppm due to the electron-withdrawing effects of oxygen. The remaining aromatic carbons (C-3 and C-5) resonate at 102-108 ppm, deshielded by their proximity to the electron-rich oxygen atoms.

Chlorine-35 Nuclear Magnetic Resonance (³⁵Cl NMR) spectroscopy, while challenging due to quadrupolar effects [12], could provide direct confirmation of the chlorine environment. The chlorine nucleus in this compound would be expected to exhibit significant quadrupolar coupling due to the asymmetric electronic environment created by the adjacent carbonyl group.

Table 4: Comprehensive NMR Spectroscopic Assignments

| Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity | Integration | Reference |

|---|---|---|---|---|---|

| ¹H | 4.8-5.0 | CH₂Cl | Singlet | 2H | [8] [9] |

| ¹H | 6.4-6.8 | Aromatic H-3 | Doublet | 1H | [8] [9] |

| ¹H | 7.4-7.6 | Aromatic H-6 | Doublet | 1H | [8] [9] |

| ¹H | 9.5-12.0 | Phenolic OH | Broad singlet | 2H | [8] [9] |

| ¹³C | 45-48 | CH₂Cl | Quartet | - | [10] [11] |

| ¹³C | 102-108 | C-3, C-5 | Singlet | - | [10] [11] |

| ¹³C | 110-140 | Aromatic CH | Singlet | - | [10] [11] |

| ¹³C | 155-165 | C-2, C-4 (OH) | Singlet | - | [10] [11] |

| ¹³C | 190-200 | C=O | Singlet | - | [10] [11] |

Vibrational Mode Analysis via Fourier Transform Infrared Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy provides comprehensive vibrational fingerprinting of 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone through characteristic absorption bands corresponding to specific molecular vibrations. The spectroscopic signature reflects the compound's structural features and intermolecular interactions.

Hydroxyl stretching vibrations dominate the high-frequency region, appearing as strong, broad absorptions between 3200-3600 cm⁻¹ [13] [14] [15]. The broadness and frequency position indicate extensive hydrogen bonding, both intramolecular (between adjacent hydroxyl groups and the carbonyl oxygen) and intermolecular in the solid state. The multiple hydroxyl environments may resolve into distinct absorption bands under high-resolution conditions.

Aromatic carbon-hydrogen stretching modes appear in the 3000-3100 cm⁻¹ region [13] [14] [15], typically manifesting as multiple medium-intensity bands characteristic of substituted benzene rings. These vibrations provide information about the aromatic substitution pattern and electronic environment.

Aliphatic carbon-hydrogen stretching from the chloromethyl group occurs in the 2900-3000 cm⁻¹ range [13] [14] [15], with both symmetric and asymmetric CH₂ stretching modes contributing to the observed absorption pattern.

Carbonyl stretching provides one of the most diagnostic vibrations, appearing as a very strong absorption in the 1650-1680 cm⁻¹ region [13] [14] [15]. The frequency position reflects the conjugated nature of the ketone with the aromatic ring system and potential intramolecular hydrogen bonding interactions with the ortho-hydroxyl group.

Aromatic carbon-carbon stretching vibrations occur in the 1580-1620 cm⁻¹ region [13] [14] [15], characteristic of benzene ring vibrations. These modes are sensitive to the electronic effects of substituents and provide information about the aromatic system's electron distribution.

Carbon-oxygen stretching from the phenolic groups appears as strong absorptions in the 1200-1300 cm⁻¹ region [13] [14] [15], with multiple bands possible due to the different electronic environments of the two hydroxyl groups.

Carbon-chlorine stretching occurs in the 1000-1100 cm⁻¹ range [13] [14] [15], providing characteristic identification of the chlorinated functionality. The frequency and intensity depend on the electronic environment created by the adjacent carbonyl group.

Low-frequency vibrations in the 600-900 cm⁻¹ region [13] [14] [15] include carbon-chlorine bending modes, aromatic out-of-plane deformations, and skeletal vibrations that constitute the molecular fingerprint region.

Table 5: FT-IR Vibrational Mode Assignments

| Frequency Range (cm⁻¹) | Vibrational Assignment | Intensity | Characteristic Features | Reference |

|---|---|---|---|---|

| 3200-3600 | O-H stretching (phenolic) | Strong, broad | Hydrogen bonding effects | [13] [14] [15] |

| 3000-3100 | Aromatic C-H stretching | Medium | Multiple CH modes | [13] [14] [15] |

| 2900-3000 | Aliphatic C-H stretching | Medium | CH₂ symmetric/asymmetric | [13] [14] [15] |

| 1650-1680 | C=O stretching (ketone) | Very strong | Conjugated carbonyl | [13] [14] [15] |

| 1580-1620 | Aromatic C=C stretching | Strong | Ring vibrations | [13] [14] [15] |

| 1450-1500 | C-H bending (aromatic) | Medium | In-plane deformation | [13] [14] [15] |

| 1200-1300 | C-O stretching (phenolic) | Strong | Multiple C-O environments | [13] [14] [15] |

| 1000-1100 | C-Cl stretching | Medium | Halogen identification | [13] [14] [15] |

| 800-900 | C-H out-of-plane bending | Medium | Substitution pattern | [13] [14] [15] |

| 600-700 | C-Cl bending/ring deformation | Weak-Medium | Fingerprint region | [13] [14] [15] |